molecular formula C16H28N2O7 B13716721 Mal-PEG5-amine TFA salt

Mal-PEG5-amine TFA salt

Cat. No.: B13716721
M. Wt: 360.40 g/mol
InChI Key: LZKGLTLDTNDDEO-UHFFFAOYSA-N
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Description

Mal-PEG5-amine TFA salt is a compound that serves as a polyethylene glycol (PEG) linker containing a maleimide group and an amine group. The hydrophilic PEG spacer increases solubility in aqueous media. The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), while the maleimide group reacts with thiol groups to form covalent bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG5-amine TFA salt involves the reaction of a PEG chain with a maleimide group and an amine group. The PEG chain is typically functionalized with a maleimide group at one end and an amine group at the other. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in a reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG5-amine TFA salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include PEGylated biomolecules and conjugates, which are used in various scientific and industrial applications .

Scientific Research Applications

Mal-PEG5-amine TFA salt has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PEGylated compounds and conjugates.

    Biology: Facilitates the attachment of biomolecules to surfaces or other biomolecules.

    Medicine: Used in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Employed in the production of PEGylated materials and coatings

Mechanism of Action

The mechanism of action of Mal-PEG5-amine TFA salt involves the formation of covalent bonds between the maleimide group and thiol groups, as well as between the amine group and carboxylic acids, activated NHS esters, or carbonyls. These reactions enable the compound to act as a versatile linker for bio-conjugation and PEGylation .

Comparison with Similar Compounds

Similar Compounds

  • Mal-PEG2-amine TFA salt
  • Mal-PEG8-amine TFA salt
  • Mal-PEG-NHS ester
  • Mal-PEG-PFP ester
  • Mal-PEG-acid

Uniqueness

Mal-PEG5-amine TFA salt is unique due to its specific PEG chain length (five ethylene glycol units), which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring a moderate PEG spacer length .

Biological Activity

Mal-PEG5-amine TFA salt is a specialized compound extensively utilized in bioconjugation and drug delivery systems. This article delves into its biological activity, synthesis, applications, and research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C16H28N2O7
  • Molecular Weight: 360.4 g/mol
  • Functional Groups: Maleimide and amine groups linked through a polyethylene glycol (PEG) chain.
  • Form: Trifluoroacetic acid (TFA) salt, enhancing solubility and stability in biological environments.

The maleimide group allows selective conjugation with thiol-containing molecules, while the amine group provides additional reactive sites for further modifications. This unique structure contributes to the compound's significant biological activity, particularly in targeted drug delivery systems.

This compound operates primarily through the following mechanisms:

  • Selective Conjugation : The maleimide-thiol reaction is highly efficient, facilitating stable conjugate formation with various biomolecules. This specificity is crucial for developing targeted therapies.
  • Enhanced Solubility and Stability : The PEG moiety increases the solubility of conjugated drugs, improving their pharmacokinetic properties by enhancing circulation time and reducing off-target effects .
  • Biocompatibility : PEGylation reduces immunogenicity, making this compound an ideal candidate for therapeutic applications.

Applications in Drug Delivery

This compound is particularly effective in constructing antibody-drug conjugates (ADCs), which allow for the targeted delivery of cytotoxic agents directly to cancer cells. This minimizes systemic toxicity while maximizing therapeutic efficacy.

Table 1: Applications of this compound

ApplicationDescription
Antibody-Drug Conjugates (ADCs)Enables selective targeting of cancer cells with minimal side effects
BioconjugationFacilitates the attachment of drugs to antibodies or other biomolecules
Drug Delivery SystemsEnhances solubility and stability of therapeutic agents in biological systems

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • Targeted Drug Delivery : Research indicates that conjugating drugs with Mal-PEG5-amine significantly improves their therapeutic index by enhancing localization at tumor sites while reducing off-target effects .
  • Pharmacokinetics : Studies show that PEGylation alters the pharmacokinetic properties of drugs, leading to improved circulation times and reduced clearance rates from the body . For example, ADCs utilizing this compound demonstrated higher stability and prolonged half-life in circulation compared to non-PEGylated counterparts.
  • Case Studies : In a notable case study involving a PEGylated cytotoxic agent, researchers observed a significant increase in tumor regression rates compared to traditional formulations .

Properties

IUPAC Name

1-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O7/c17-3-5-21-7-9-23-11-13-25-14-12-24-10-8-22-6-4-18-15(19)1-2-16(18)20/h1-2H,3-14,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKGLTLDTNDDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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